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Compound of Interest

Compound Name: 4-(2-Bromoethyl)oxepine

Cat. No.: B15409360

Disclaimer: The compound "4-(2-Bromoethyl)oxepine" is not well-documented in publicly
available chemical literature. As such, the following spectroscopic data is a representative and
hypothetical dataset constructed for illustrative purposes. The experimental protocols and
analysis workflow are, however, standard methodologies in chemical research.

This technical guide provides a hypothetical but chemically plausible spectroscopic dataset for
4-(2-Bromoethyl)oxepine. It is intended for researchers, scientists, and professionals in drug
development who are engaged in the synthesis and characterization of novel heterocyclic
compounds.

Hypothetical Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-(2-Bromoethyl)oxepine.

1.1. NMR Spectroscopy Data

« H NMR (500 MHz, CDCls)
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Chemical Shift . . el .
Multiplicity Integration Constant (J) Assignment
(3) ppm o
6.25 d 1H 8.5 H2/H6
6.10 t 1H 7.0 H3/H5
5.80 m 1H - H4
3.60 t 2H 7.5 -CHz2-Br
3.05 t 2H 7.5 Oxepine-CH2-
e 13C NMR (125 MHz, CDCls)
Chemical Shift (6) ppm Assignment
145.5 C2/C6
135.0 C4
128.0 C3/C5
38.5 Oxepine-CH2-
32.0 -CH2-Br
1.2. Infrared (IR) Spectroscopy Data
Wavenumber (cm—?) Intensity Assignment
3050-3010 Medium C-H stretch (alkene)
2960-2850 Medium C-H stretch (alkane)
1650 Medium C=C stretch (conjugated)
1240 Strong C-O-C stretch (ether)
680 Strong C-Br stretch
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1.3. Mass Spectrometry (MS) Data

o Method: Electron lonization (El)

mlz Relative Intensity (%) Assignment
202 98 [M]* (with 81Br)
200 100 [M]* (with 7°Br)
121 85 M- Br]*

107 40 [M - CH2CH2Br]*

Tropylium ion, [C7H7]* (from
o1 50 py [C7H7]™ (
rearrangement)

Experimental Protocols

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-(2-Bromoethyl)oxepine (approximately 5-10 mg) was dissolved in deuterated
chloroform (CDCls, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube. *H and 3C NMR spectra were
acquired on a 500 MHz spectrometer at 298 K. 'H NMR data was collected over 16 scans with
a spectral width of 16 ppm. 13C NMR data was collected over 1024 scans with a spectral width
of 240 ppm.

2.2. Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat
compound was placed directly on the ATR crystal. The spectrum was recorded in the range of
4000-400 cm~* with a resolution of 4 cm~1. A background spectrum of the clean ATR crystal
was taken prior to the sample measurement.

2.3. Mass Spectrometry (MS)
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Mass spectral data was acquired on a mass spectrometer with an electron ionization (EI)
source. A dilute solution of the compound in methanol was introduced into the instrument via
direct infusion. The ionization energy was set to 70 eV, and the source temperature was
maintained at 200°C. The mass analyzer was scanned over a range of m/z 50-500.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel
synthesized compound like 4-(2-Bromoethyl)oxepine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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